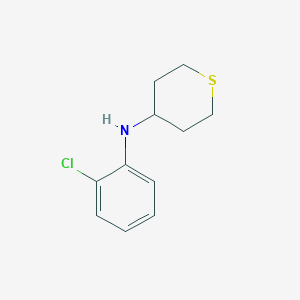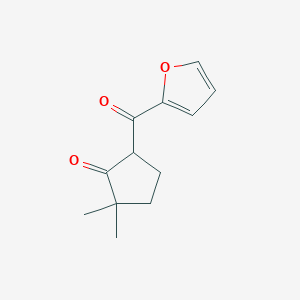![molecular formula C9H14ClN3 B13306087 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C₉H₁₄ClN₃. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 1-methylcyclobutylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures are in place .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .
Aplicaciones Científicas De Investigación
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound is similar in structure and is studied for its potential as a modulator of RXFP1 for the treatment of heart failure.
1-Methylcyclobutanamine: A related compound used in acid-catalyzed rearrangement and Ritter reactions.
Uniqueness
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H14ClN3 |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
4-chloro-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |
Clave InChI |
PQGMSXWZQDKUKU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


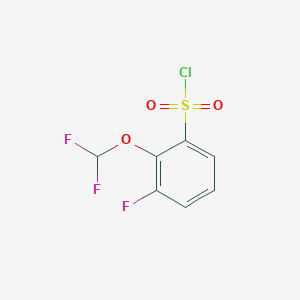

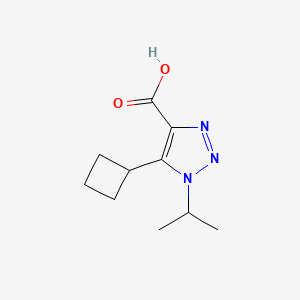
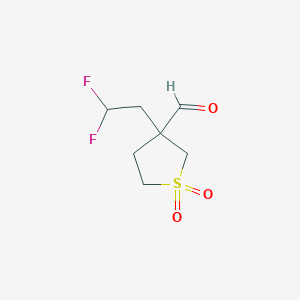
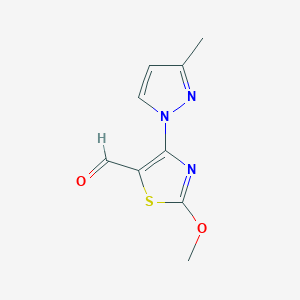
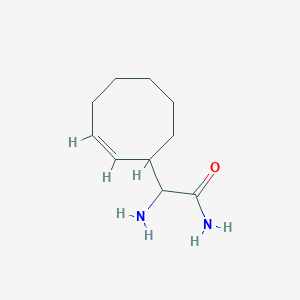


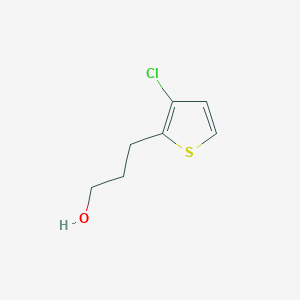
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
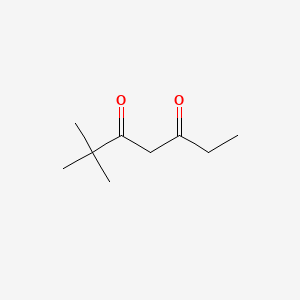
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
